![molecular formula C7H7BrN4 B1381227 6-ブロモ-3,7-ジメチル-3H-[1,2,3]トリアゾロ[4,5-b]ピリジン CAS No. 1799975-72-6](/img/structure/B1381227.png)

6-ブロモ-3,7-ジメチル-3H-[1,2,3]トリアゾロ[4,5-b]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

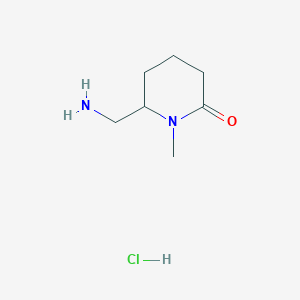

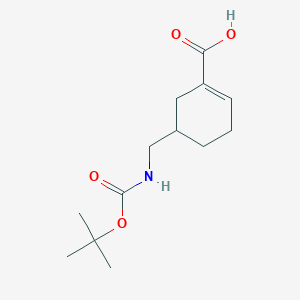

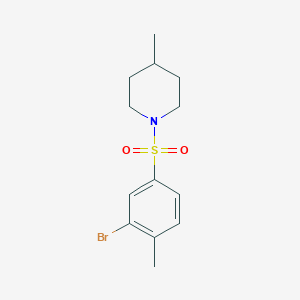

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a chemical compound with the molecular formula C7H7BrN4. It has a molecular weight of 227.061 Da . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is 1S/C7H7BrN4/c1-4-5(9-3-7(11-4)12-6(2)10)8/h3H,1-2H3. This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a solid compound . It has a molecular weight of 227.061 Da . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

抗菌剤開発

トリアゾロピリジン誘導体の構造モチーフは、その抗菌作用について研究されてきました。 ピリジン環上の臭素置換基は、耐性菌株やその他の病原菌を標的とする新しい抗菌剤の開発に活用できる可能性があります .

有機合成ビルディングブロック

6-ブロモ-3,7-ジメチル-3H-トリアゾロピリジンなどの化合物は、有機合成において汎用性の高いビルディングブロックとして機能します。 それらは、アルキル化などのさまざまな化学反応を受けることができ、医薬品化学における潜在的な用途を持つ幅広い誘導体を生成することができます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

作用機序

Target of Action

Similar compounds such as imidazopyridines, which are isosteres of purine ring, have a wide range of medicinal and biological properties .

Mode of Action

For instance, 1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .

Biochemical Pathways

Similar compounds have been shown to have a wide range of drug development applications against various diseases .

Pharmacokinetics

The chemical properties of the compound, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, are available .

Result of Action

Similar compounds have been evaluated against certain cell lines for their antitumor activity .

Action Environment

It’s known that similar compounds react under specific conditions .

生化学分析

Biochemical Properties

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has been shown to bind to certain receptor proteins, modulating their signaling pathways. For instance, it can interact with G-protein coupled receptors (GPCRs), altering the downstream signaling cascades that these receptors control. This interaction can lead to changes in cellular responses such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the apoptotic pathway .

In normal cells, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can result in altered gene expression and changes in cellular metabolism. The compound has also been reported to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of cytochrome P450 enzymes, the compound prevents the metabolism of substrates, leading to an accumulation of these substrates in the cell .

Furthermore, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can act as an agonist or antagonist of receptor proteins. For example, its interaction with GPCRs can either activate or inhibit the receptor’s signaling pathway, depending on the specific receptor and the cellular context . This dual functionality allows the compound to modulate a wide range of biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in a loss of activity.

Long-term studies have shown that continuous exposure to 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can lead to adaptive changes in cellular function. For instance, cells may upregulate the expression of detoxifying enzymes in response to the compound’s inhibitory effects on cytochrome P450 enzymes . These adaptive responses can influence the overall cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of the compound become more pronounced, leading to potential adverse outcomes . These findings highlight the importance of dosage optimization in therapeutic applications of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine.

Metabolic Pathways

6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, leading to their excretion from the body.

The compound also interacts with other enzymes and cofactors involved in metabolic processes. For example, it can inhibit the activity of glutathione S-transferase, an enzyme that plays a crucial role in detoxification . This inhibition can lead to an accumulation of reactive oxygen species and oxidative stress in cells.

Transport and Distribution

The transport and distribution of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic anion transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine within tissues is also influenced by its physicochemical properties. Its lipophilicity allows it to readily cross cell membranes, leading to its accumulation in lipid-rich tissues . This distribution pattern can impact the compound’s overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

In the mitochondria, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors . In the nucleus, it can interact with transcription factors and influence gene expression . These subcellular interactions are critical for the compound’s overall biological effects.

特性

IUPAC Name |

6-bromo-3,7-dimethyltriazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-4-5(8)3-9-7-6(4)10-11-12(7)2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXCJQBOVHJBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(N=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)

![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)